molecular formula C23H17ClN2O B228345 N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide

N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide

Cat. No. B228345
M. Wt: 372.8 g/mol
InChI Key: KNZVIGVYEBZBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide, commonly known as CQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CQPA is a member of the quinoline family of compounds and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of CQPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
CQPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. In addition, CQPA has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CQPA has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of CQPA is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving CQPA. One area of interest is in the development of new drugs based on the structure of CQPA, which may have improved pharmacological properties. Another area of interest is in the study of CQPA's effects on the central nervous system, particularly in the treatment of neurodegenerative diseases. Finally, research may also focus on the development of new synthesis methods for CQPA, which may improve its efficiency and yield.

Synthesis Methods

CQPA can be synthesized using a variety of methods, including the Friedlander reaction, which involves the condensation of 2-aminobenzophenone and 6-chloro-4-phenylquinoline in the presence of a suitable acid catalyst. Other methods include the Pictet-Spengler reaction and the Sonogashira coupling reaction.

Scientific Research Applications

CQPA has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, CQPA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C23H17ClN2O

Molecular Weight

372.8 g/mol

IUPAC Name

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H17ClN2O/c1-15(27)25-19-10-7-17(8-11-19)23-14-20(16-5-3-2-4-6-16)21-13-18(24)9-12-22(21)26-23/h2-14H,1H3,(H,25,27)

InChI Key

KNZVIGVYEBZBKD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4

Origin of Product

United States

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